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The pyrazine ring, a 1,4-diazine heterocycle, is a cornerstone of medicinal chemistry,

recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active

compounds.[1][2] Its unique electronic properties, arising from two electron-withdrawing

nitrogen atoms, and its capacity to act as a hydrogen bond acceptor make it an invaluable

component in the design of therapeutic agents.[1] This is evidenced by its presence in several

FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide, the diuretic

Amiloride, and the first-in-class proteasome inhibitor Bortezomib for treating multiple myeloma.

[2][3][4]

The strategic introduction of alkoxy substituents onto the pyrazine nucleus is a critical tactic for

modulating a molecule's physicochemical and pharmacological properties. Alkoxy groups can

enhance metabolic stability, improve solubility, and fine-tune electronic characteristics to

optimize ligand-receptor interactions. These motifs are not only found in natural products,

where they contribute to aroma and biological function, but also serve as pivotal intermediates

in the synthesis of complex pharmaceutical targets.[5][6]

This guide provides a comprehensive overview of the principal synthetic strategies for

preparing substituted alkoxypyrazines. As a senior application scientist, the focus extends
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beyond mere procedural recitation to elucidate the underlying chemical logic, empowering

researchers to make informed decisions in their synthetic endeavors. We will explore classical

nucleophilic aromatic substitution, modern palladium- and copper-catalyzed cross-coupling

reactions, and versatile methods starting from hydroxypyrazine precursors, grounding each

protocol in authoritative literature and field-proven insights.

Strategy 1: Nucleophilic Aromatic Substitution
(SNAr) on Halopyrazines
The most direct and widely employed route to alkoxypyrazines is the nucleophilic aromatic

substitution (SNAr) on a corresponding halopyrazine. The inherent electron deficiency of the

pyrazine ring renders it susceptible to attack by nucleophiles, a reactivity that obviates the need

for harsh conditions often associated with substitutions on electron-rich aromatic systems.[1][7]

[8]

Causality and Mechanistic Underpinning
The SNAr mechanism proceeds via an addition-elimination pathway.[9] A nucleophile, typically

an alkoxide (RO⁻), attacks the carbon atom bearing the halogen leaving group. This disrupts

the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a

Meisenheimer complex.[8] The negative charge is effectively delocalized by the ring nitrogens

and any other electron-withdrawing groups present. In the subsequent elimination step, the

leaving group (e.g., Cl⁻, Br⁻) is expelled, restoring aromaticity and yielding the final

alkoxypyrazine product.

The choice of a halopyrazine (chloro-, bromo-, or iodo-) as the electrophile is critical.

Chloropyrazines are often preferred due to their lower cost and sufficient reactivity. The

reaction's regioselectivity can be controlled by the substitution pattern of the starting material,

such as the versatile 2,5-dichloropyrazine, which allows for sequential or symmetrical

disubstitution.[1]

Caption: General workflow for SNAr on a halopyrazine.

Experimental Protocol: Synthesis of 2-Methoxy-5-
chloropyrazine
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This protocol describes a typical SNAr reaction using 2,5-dichloropyrazine as the starting

material. The monosubstitution is achieved by carefully controlling stoichiometry and reaction

conditions.

Materials:

2,5-Dichloropyrazine (1.0 eq)

Sodium methoxide (1.05 eq)

Anhydrous Methanol (as solvent)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser,

add 2,5-dichloropyrazine.

Under an inert atmosphere, add anhydrous methanol to dissolve the starting material

(concentration typically 0.2-0.5 M).

Add sodium methoxide portion-wise to the solution at room temperature. A slight exotherm

may be observed.

Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC

or LC-MS. The reaction is typically complete within 2-4 hours.

Upon completion, cool the reaction to room temperature and carefully quench with water.

Reduce the volume of methanol using a rotary evaporator.

Extract the aqueous residue with an organic solvent such as ethyl acetate or

dichloromethane (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford the desired 2-

methoxy-5-chloropyrazine.

Data Summary: SNAr Reactions
Starting
Material

Nucleophile/R
eagent

Solvent Conditions Yield

2,5-

Dichloropyrazine

Sodium

methoxide
Methanol Reflux, 3h ~85%

2-Chloropyrazine
Potassium tert-

butoxide
THF 25 °C, 1h ~90%

2,5-

Dichloropyrazine

3-

Methoxyaniline,

K OtBu

DMSO 80 °C, 12h ~75%[1]

2-Bromopyrazine Sodium ethoxide Ethanol Reflux, 4h ~88%

Strategy 2: O-Alkylation of Hydroxypyrazine
Precursors
An alternative and highly effective strategy involves the synthesis of a hydroxypyrazine

intermediate, followed by O-alkylation to install the desired alkoxy group. This two-step

approach is particularly useful when the required halopyrazine is not readily available or when

substitution patterns are more complex.

Synthesis of Hydroxypyrazine Intermediates
The foundational step is the construction of the 2-hydroxypyrazine core. Several named

reactions are available, with the choice depending on the accessibility of the starting materials.

Jones Synthesis (1949): This classic method involves the double condensation between a

1,2-dicarbonyl compound (e.g., glyoxal, phenylglyoxal) and an α-aminoamide, typically in the

presence of a strong base like sodium hydroxide at low temperatures.[10] A key

consideration is regioselectivity; when using an unsymmetrical α-ketoaldehyde, a mixture of

3,5- and 3,6-substituted isomers can form.[10] The counterintuitive preference for the 3,5-

substituted product is often observed.[10]
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Condensation of α-Amino Acid Nitriles: A related and economical process involves

condensing readily available α-amino acid nitriles with dicarbonyl compounds in an alkaline

medium.[11] This method provides a straightforward route to various hydroxypyrazine

intermediates useful in pharmaceuticals.[11]

Hydroxypyrazine Formation

O-Alkylation

1,2-Dicarbonyl
(R1-CO-CO-R2)

Substituted
2-Hydroxypyrazine

α-Aminoamide
(H2N-CHR3-CONH2)

Substituted
Alkoxypyrazine

Williamson Ether
Synthesis

Alkyl Halide (R4-X) Base (e.g., K2CO3)

Click to download full resolution via product page

Caption: Two-step synthesis via hydroxypyrazine intermediate.

Experimental Protocol: O-Alkylation of 2-Hydroxy-5-
methylpyrazine
This protocol details the second step of the sequence: the conversion of a hydroxypyrazine to

an alkoxypyrazine via a Williamson ether synthesis.

Materials:

2-Hydroxy-5-methylpyrazine (1.0 eq)

Iodomethane (1.2 eq)
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Potassium carbonate (K₂CO₃, 2.0 eq)

Anhydrous Dimethylformamide (DMF)

Procedure:

To a round-bottom flask, add 2-hydroxy-5-methylpyrazine and potassium carbonate.

Add anhydrous DMF to create a slurry (concentration typically 0.3-0.6 M).

Stir the mixture at room temperature for 15-20 minutes to ensure formation of the potassium

salt of the hydroxypyrazine.

Add iodomethane dropwise to the suspension.

Stir the reaction at room temperature for 6-12 hours. Monitor progress by TLC or LC-MS until

the starting material is consumed.

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous

Na₂SO₄, filter, and concentrate.

Purify the crude product via column chromatography to yield 2-methoxy-5-methylpyrazine.

Strategy 3: Transition Metal-Catalyzed Cross-
Coupling Reactions
Modern synthetic chemistry offers powerful tools for C-O bond formation through transition

metal catalysis. These methods provide milder alternatives to classical SNAr and are

indispensable for coupling challenging substrates or those with sensitive functional groups.

Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, and

its principles have been extended to C-O coupling to form aryl ethers.[12][13] The reaction
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couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a

phosphine ligand, and a base. While more commonly applied to carbocyclic systems, this

methodology is adaptable to heteroaryl halides like chloropyrazines.

Causality and Expertise: A researcher would select this method over SNAr when the aryl halide

is unreactive or when the alcohol is sterically hindered or has a low pKa. The vast array of

available phosphine ligands allows for fine-tuning of the catalyst's reactivity and selectivity, a

level of control not possible in traditional methods.

Pd(0)L2

Ar-Pd(II)(X)L2

Oxidative
Addition

Ar-Pd(II)(OR)L2

Ligand
Exchange

Reductive
Elimination

Ar-OR

Ar-X

ROH + Base

Click to download full resolution via product page

Caption: Simplified Buchwald-Hartwig C-O coupling catalytic cycle.

Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming aryl ethers from

an aryl halide and an alcohol.[14][15] Traditional Ullmann conditions are often harsh, requiring

high temperatures (>200 °C) and stoichiometric amounts of copper.[14][16] However, modern

advancements using soluble copper catalysts with ligands like diamines or amino acids have
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enabled these reactions to proceed under much milder conditions, making them a viable

alternative to palladium-based systems.[14]

Data Summary: Cross-Coupling Reactions
Aryl Halide Alcohol

Catalyst /
Ligand

Base Conditions

2-Chloropyrazine Phenol
Pd₂(dba)₃ /

Xantphos
Cs₂CO₃ 100 °C, Dioxane

2-Bromopyrazine n-Butanol CuI / L-Proline K₂CO₃ 90 °C, DMSO

3-Iodo-2-

aminopyrazine
Methanol

Pd(OAc)₂ /

BINAP
NaO tBu 80 °C, Toluene

Application in Drug Development: Synthesis of
Varenicline
The synthesis of Varenicline (Chantix®), a smoking cessation aid, provides an excellent case

study of pyrazine ring construction in a complex pharmaceutical context. While not a direct

alkoxylation, the core synthesis involves the formation of the pyrazine ring from a pre-

functionalized precursor, a common strategy in drug development.

In a key step of the synthesis, a protected diamine intermediate is reacted with aqueous

glyoxal.[17][18] This condensation reaction efficiently constructs the pyrazine ring, which is an

integral part of Varenicline's tricyclic structure.[17][19] Subsequent deprotection furnishes the

final active pharmaceutical ingredient.[20] This example highlights the importance of mastering

fundamental pyrazine synthesis, as these reactions are enabling steps in the production of life-

changing medicines.

Conclusion
The synthesis of substituted alkoxypyrazines is a mature yet evolving field, critical to the

advancement of medicinal chemistry. The direct SNAr approach remains a robust and

economical choice for many applications. For more complex or sensitive substrates, the two-

step sequence via a hydroxypyrazine intermediate offers greater flexibility. Furthermore, the

advent of powerful palladium- and copper-catalyzed cross-coupling reactions has significantly
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expanded the synthetic toolbox, allowing for unprecedented control and efficiency. A thorough

understanding of the causality behind each method—from the electronic activation in SNAr to

the catalytic cycles of cross-coupling—enables the modern researcher to navigate the synthetic

landscape with confidence and precision, accelerating the discovery and development of novel

pyrazine-based therapeutics.

References
Vohra, S. K., Harrington, G. W., Zacharias, D. E., & Swern, D. (1979). New synthesis of 2-

amino-6-alkoxypyrazines from N-nitrosobis(cyanomethyl)amine and alkoxides. The Journal

of Organic Chemistry. [Link]

ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the

synthesis of imidazopyridazines 139. ResearchGate. [Link]

Google Patents. (n.d.). US2805223A - Method of preparing 2-hydroxypyrazines.
Google Patents. (n.d.). US6291674B2 - Process for preparing alkoxypyrazine derivatives.

Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein

Journal of Organic Chemistry. [Link]

Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total

Synthesis and Drug Discovery. Molecules. [Link]

ResearchGate. (n.d.). Synthesis of (A) 2‐hydroxypyrazines by a condensation of a 1,2‐

diketone with a 1,2‐diamine by Jones and (B) pyrazines by a self‐cyclization of two α‐

aminoketones by Gutknecht. ResearchGate. [Link]

Kiełbas, A., et al. (2021). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine

Derivatives and Preliminary Examination of Their Cytotoxicity. Molecules. [Link]

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig

Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

Royal Society of Chemistry. (n.d.). Synthesis of substituted pyrazines from N-allyl

malonamides. RSC Advances. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubs.acs.org/doi/abs/10.1021/jo01323a042
https://www.researchgate.net/figure/Key-sequential-Buchwald-Hartwig-amination-reactions-in-the-synthesis-of_fig10_323410141
https://www.beilstein-journals.org/bjoc/articles/18/104
https://www.mdpi.com/1420-3049/27/3/1112
https://www.researchgate.net/figure/Synthesis-of-A-2-hydroxypyrazines-by-a-condensation-of-a-1-2-diketone-with-a-1_fig2_372338902
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538743/
https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/buchwald-hartwig-amination-guide.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17769a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307160?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zamolo, V. A., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their

Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem. [Link]

Google Patents. (n.d.). CN113956255A - Preparation method of varenicline intermediate,
varenicline and salt thereof.

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.

National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives

Using a Palladium Catalyst. National Center for Biotechnology Information. [Link]

Organic Chemistry Portal. (n.d.). Concise Synthesis of 2,5-Diketopiperazines via Catalytic

Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]

Google Patents. (n.d.). WO2010023561A1 - Process for preparing varenicline, varenicline
intermediates, and pharmaceutically acceptable salts thereof.

ResearchGate. (n.d.). (a) Formation of 2,5‐disubstituted pyrazines from (Z)‐β‐haloenol

acetates; (b) self‐condensation of d‐glucosamine to deoxyfructosazine in DES; (c) synthesis

of 2,5‐diarylpyrazines from α‐halo ketones in DES. ResearchGate. [Link]

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

Google Patents. (n.d.). US8314235B2 - Process for preparing varenicline, varenicline
intermediates, pharmaceutically acceptable salts thereof.

National Institutes of Health. (2020). Cation Radical-Accelerated Nucleophilic Aromatic

Substitution for Amination of Alkoxyarenes. National Center for Biotechnology Information.

[Link]

National Institutes of Health. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-

Substituted Phenazines and N‑Alkyl Phenazinium Salts. National Center for Biotechnology

Information. [Link]

Google Patents. (n.d.). WO2009155403A2 - Processes for the preparation of varenicline and
intermediates thereof.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cbic.202300362
https://en.wikipedia.org/wiki/Ullmann_condensation
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/
https://www.organic-chemistry.org/abstracts/lit6/160.shtm
https://www.researchgate.net/figure/a-Formation-of-2-5-disubstituted-pyrazines-from-Z-b-haloenol-acetates-b_fig2_324483789
https://www.chemistrysteps.com/nucleophilic-aromatic-substitution/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483483/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8879199/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307160?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


YouTube. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and

Mechanism. Master Organic Chemistry. [Link]

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

ResearchGate. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis

and Drug Discovery. ResearchGate. [Link]

CNKI. (n.d.). Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related

Formation of Carbon-Heteroatom Bond. CNKI. [Link]

SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

National Institutes of Health. (2022). Pyrazine and Phenazine Heterocycles: Platforms for

Total Synthesis and Drug Discovery. National Center for Biotechnology Information. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. mdpi.com [mdpi.com]

3. researchgate.net [researchgate.net]

4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.youtube.com/watch?v=k-84b2aPhgs
https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-nas/
https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://www.researchgate.net/publication/358485208_Pyrazine_and_Phenazine_Heterocycles_Platforms_for_Total_Synthesis_and_Drug_Discovery
https://en.cnki.com.cn/Article_en/CJFDTotal-GDHX200404000.htm
https://www.synarchive.com/named-reactions/ullmann-condensation
https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm
https://pubmed.ncbi.nlm.nih.gov/35164376/
https://www.benchchem.com/product/b1307160?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/10/Synthesis_of_Substituted_Pyrazines_from_2_5_Dichloropyrazine_Application_Notes_and_Protocols.pdf
https://www.mdpi.com/1420-3049/27/3/1112
https://www.researchgate.net/publication/358427930_Pyrazine_and_Phenazine_Heterocycles_Platforms_for_Total_Synthesis_and_Drug_Discovery
https://pubmed.ncbi.nlm.nih.gov/35164376/
https://pubmed.ncbi.nlm.nih.gov/35164376/
https://www.researchgate.net/figure/Synthesis-of-A2-hydroxypyrazines-by-a-condensation-of-a-1-2-diketone-with-a-1-2-diamine_fig5_366522678
https://pdfs.semanticscholar.org/90b1/498d9bfff8a15b54a750484e997b2d1f0522.pdf?skipShowableCheck=true
https://www.chemistrysteps.com/nucleophilic-aromatic-substitution/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307160?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

9. masterorganicchemistry.com [masterorganicchemistry.com]

10. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

11. US2805223A - Method of preparing 2-hydroxypyrazines - Google Patents
[patents.google.com]

12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

14. Ullmann condensation - Wikipedia [en.wikipedia.org]

15. Ullmann Reaction [organic-chemistry.org]

16. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation
of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

17. Varenicline synthesis - chemicalbook [chemicalbook.com]

18. WO2009155403A2 - Processes for the preparation of varenicline and intermediates
thereof - Google Patents [patents.google.com]

19. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt
thereof - Google Patents [patents.google.com]

20. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and
pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

To cite this document: BenchChem. [Introduction: The Pyrazine Core in Modern Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307160/docs#introduction-the-pyrazine-core-in-
modern-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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